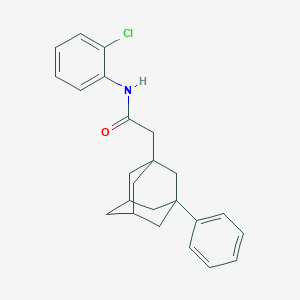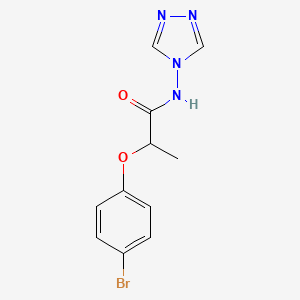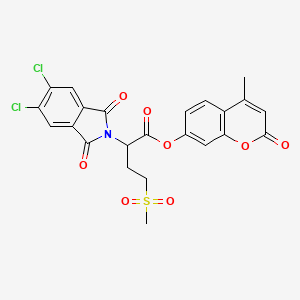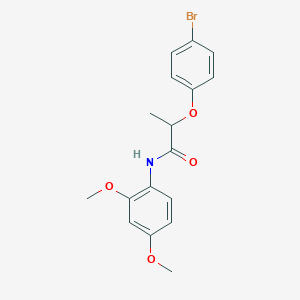
N-(2-chlorophenyl)-2-(3-phenyl-1-adamantyl)acetamide
Übersicht
Beschreibung
N-(2-chlorophenyl)-2-(3-phenyl-1-adamantyl)acetamide, also known as CL-220, is a synthetic compound that has gained attention in the scientific community due to its potential pharmacological properties. CL-220 is a member of the adamantane family, which is a class of compounds known for their antiviral, antitumor, and antiparkinsonian activities. In
Wirkmechanismus
The exact mechanism of action of N-(2-chlorophenyl)-2-(3-phenyl-1-adamantyl)acetamide is not fully understood, but it is believed to act on multiple targets within cells. Studies have shown that N-(2-chlorophenyl)-2-(3-phenyl-1-adamantyl)acetamide can inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. Inhibition of HDACs can lead to the activation of tumor suppressor genes and the induction of apoptosis in cancer cells. N-(2-chlorophenyl)-2-(3-phenyl-1-adamantyl)acetamide has also been shown to inhibit the replication of the influenza virus by interfering with the viral nucleoprotein.
Biochemical and Physiological Effects:
N-(2-chlorophenyl)-2-(3-phenyl-1-adamantyl)acetamide has been shown to have several biochemical and physiological effects. In vitro studies have shown that N-(2-chlorophenyl)-2-(3-phenyl-1-adamantyl)acetamide can induce cell cycle arrest and apoptosis in cancer cells. N-(2-chlorophenyl)-2-(3-phenyl-1-adamantyl)acetamide has also been shown to inhibit the migration and invasion of cancer cells. In vivo studies have shown that N-(2-chlorophenyl)-2-(3-phenyl-1-adamantyl)acetamide can reduce tumor growth in mouse models of breast and lung cancer. N-(2-chlorophenyl)-2-(3-phenyl-1-adamantyl)acetamide has also been shown to have neuroprotective effects in a mouse model of Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(2-chlorophenyl)-2-(3-phenyl-1-adamantyl)acetamide is its broad-spectrum antiviral and antitumor activity. N-(2-chlorophenyl)-2-(3-phenyl-1-adamantyl)acetamide has been shown to be effective against multiple types of cancer and viral infections. Another advantage is its low toxicity, as it has been shown to have minimal side effects in animal studies. However, one limitation of N-(2-chlorophenyl)-2-(3-phenyl-1-adamantyl)acetamide is its limited solubility in water, which can make it difficult to administer in vivo. Another limitation is the lack of clinical studies, which makes it difficult to assess its safety and efficacy in humans.
Zukünftige Richtungen
There are several future directions for the study of N-(2-chlorophenyl)-2-(3-phenyl-1-adamantyl)acetamide. One direction is the development of more efficient synthesis methods to increase the yield and purity of N-(2-chlorophenyl)-2-(3-phenyl-1-adamantyl)acetamide. Another direction is the investigation of the mechanism of action of N-(2-chlorophenyl)-2-(3-phenyl-1-adamantyl)acetamide, which could lead to the identification of new targets for cancer and viral therapies. Additionally, more in vivo studies are needed to assess the safety and efficacy of N-(2-chlorophenyl)-2-(3-phenyl-1-adamantyl)acetamide in animal models. Finally, clinical trials are needed to evaluate the potential of N-(2-chlorophenyl)-2-(3-phenyl-1-adamantyl)acetamide as a therapeutic agent in humans.
Wissenschaftliche Forschungsanwendungen
N-(2-chlorophenyl)-2-(3-phenyl-1-adamantyl)acetamide has been studied for its potential use in the treatment of various diseases, including cancer, Parkinson's disease, and viral infections. In vitro studies have shown that N-(2-chlorophenyl)-2-(3-phenyl-1-adamantyl)acetamide has antiproliferative activity against several cancer cell lines, including breast, lung, and prostate cancer. N-(2-chlorophenyl)-2-(3-phenyl-1-adamantyl)acetamide has also been shown to have antiviral activity against the influenza virus and herpes simplex virus.
Eigenschaften
IUPAC Name |
N-(2-chlorophenyl)-2-(3-phenyl-1-adamantyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26ClNO/c25-20-8-4-5-9-21(20)26-22(27)15-23-11-17-10-18(12-23)14-24(13-17,16-23)19-6-2-1-3-7-19/h1-9,17-18H,10-16H2,(H,26,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HERUZYSMOFLUQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3(CC1CC(C2)(C3)C4=CC=CC=C4)CC(=O)NC5=CC=CC=C5Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[2-(1-azepanyl)-4-oxo-1,3-thiazol-5(4H)-ylidene]-5-bromo-1-ethyl-1,3-dihydro-2H-indol-2-one](/img/structure/B4111240.png)

![N-[3-benzoyl-4-(4-morpholinyl)phenyl]acetamide](/img/structure/B4111263.png)

![3,4-bis[(2-phenylbutanoyl)amino]benzoic acid](/img/structure/B4111273.png)
![ethyl 3-[({4-[(4-methoxy-2-nitrophenyl)amino]-4-oxobutanoyl}oxy)methyl]benzoate](/img/structure/B4111276.png)
![2-[2-(4-bromophenoxy)propanoyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4111282.png)

![ethyl 4-[2-(4-bromophenoxy)propanoyl]-1-piperazinecarboxylate](/img/structure/B4111293.png)
![2-chloro-6-fluorobenzyl 4-[(4-methyl-2-nitrophenyl)amino]-4-oxobutanoate](/img/structure/B4111299.png)
![N-{[(5-bromo-6-methyl-2-pyridinyl)amino]carbonothioyl}-2-(2,4-dichlorophenoxy)propanamide](/img/structure/B4111320.png)
![2-(2,4-dichlorophenoxy)-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]propanamide](/img/structure/B4111324.png)
![5,6-dichloro-2-[3-(methylsulfonyl)-1-(1-piperidinylcarbonyl)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B4111330.png)
![N-{3-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-furamide](/img/structure/B4111333.png)